2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide
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Overview
Description
2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate phenolic compounds under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the use of methoxybenzene derivatives, often through electrophilic aromatic substitution reactions.
Formation of the ethanimidamide moiety: This can be synthesized by reacting appropriate amines with acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(4-methoxyphenyl)-2-phenylacetamide
- N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide
- (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
Uniqueness
2-hydroxy-N’-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H22N2O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C25H22N2O5/c1-30-19-10-7-17(8-11-19)24-25(31-15-16-5-3-2-4-6-16)23(29)20-13-18(27-22(26)14-28)9-12-21(20)32-24/h2-13,28H,14-15H2,1H3,(H2,26,27) |
InChI Key |
OYGGKOHITLDPMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)N=C(CO)N)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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